molecular formula C6H11NS B1295990 2-Propyl-4,5-dihydrothiazole CAS No. 23185-09-3

2-Propyl-4,5-dihydrothiazole

Cat. No. B1295990
CAS RN: 23185-09-3
M. Wt: 129.23 g/mol
InChI Key: FOHLKSYCRUXPJC-UHFFFAOYSA-N
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Description

2-Propyl-4,5-dihydrothiazole is a sulfur-containing heterocyclic organic compound . Its molecular formula is C6H11NS and it has a molecular weight of 129.23 g/mol .


Synthesis Analysis

The synthesis of 2-Propyl-4,5-dihydrothiazole and similar compounds often involves the interaction of isothiocyanates with other compounds . For instance, the interaction of 1,2-dibromo-3-isothiocyanatopropane with some pyrazoles resulted in a one-step and rather mild method for the preparation of the corresponding 1,3-thiazoline bromomethyl derivatives .


Molecular Structure Analysis

The molecular structure of 2-Propyl-4,5-dihydrothiazole consists of a five-membered ring containing nitrogen and sulfur atoms . The structure of this compound was confirmed by X-ray diffraction investigation .


Chemical Reactions Analysis

Thiazole rings, such as the one in 2-Propyl-4,5-dihydrothiazole, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The condensation of 4-bromomethyl coumarin with 4,5-dihydrothiazole-2-thiol in anhydrous K2CO3 using absolute ethanol as a solvent afforded the final products .


Physical And Chemical Properties Analysis

2-Propyl-4,5-dihydrothiazole has a molecular weight of 129.23 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature.

Scientific Research Applications

Antibacterial Applications

2-Propyl-4,5-dihydrothiazole and its analogues have demonstrated significant antibacterial activities. For instance, compounds such as (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole and (R)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydro-thiazole showed notable inhibition against various bacteria, including Ralstonia solanacearum and Bacillus cereus. The effectiveness of these compounds is influenced by the presence of electron-donating and electron-withdrawing groups, particularly the 2′-hydroxy group on the aryl substituent of the 4,5-dihydrothiazole analogues (Tan et al., 2015).

Anti-Tumor Applications

2-Propyl-4,5-dihydrothiazole has been utilized in the synthesis of analogues of marine anti-tumor agents like curacin A. These analogues are synthesized through a concise, multigram synthesis of (4R)-2-[(1′R,2′S)-1′,2′-methano-3′-(tert-butyldiphenylsiloxy)propyl]-4-hydroxymethyl-4,5-dihydrothiazole. This process is instrumental in the production of various analogues of the anti-mitotic agent curacin A (Martin et al., 1999).

Applications in Modulating Nitric Oxide Synthase

Compounds derived from 2-Propyl-4,5-dihydrothiazole, such as N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas, have been evaluated for their potential in inhibiting the isoforms of nitric oxide synthase (NOS). This inhibition is significant for therapeutic applications in several diseases, including cancer. Certain compounds displayed modest inhibitory activity against rat neuronal NOS and human inducible NOS (Goodyer et al., 2003).

Anticonvulsant Activities

A novel series of 2,3-dihydrothiazole derivatives exhibited potent anticonvulsant activity. Although initially synthesized as potential antimicrobial and antihypertensive agents, their significant anticonvulsant properties were recognized in studies (Omar et al., 1984).

Antifungal Activities

Several 2-aryl-4,5-dihydrothiazole analogues have shown promising antifungal activities. Compounds like (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives have demonstrated moderate to good antifungal effects against various fungi, suggesting their potential as lead structures for developing new antifungal agents (Liu et al., 2015).

Future Directions

Thiazole-bearing compounds like 2-Propyl-4,5-dihydrothiazole have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current research may draw the attention of medicinal chemists to find new leads, which may later be translated into new drugs .

properties

IUPAC Name

2-propyl-4,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-2-3-6-7-4-5-8-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHLKSYCRUXPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177758
Record name Thiazole, 4,5-dihydro-2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyl-4,5-dihydrothiazole

CAS RN

23185-09-3
Record name Thiazole, 4,5-dihydro-2-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023185093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 4,5-dihydro-2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FB Whitfield, DS Mottram - Critical Reviews in Food Science & …, 1992 - Taylor & Francis
This article provides current information on the production of volatile compounds from interactions of Maillard reactions and lipids. It includes a brief introduction outlining the Maillard …
Number of citations: 491 www.tandfonline.com
Y Liu, J Liu, X Qi, Y Du - The Journal of Organic Chemistry, 2012 - ACS Publications
A concise and efficient one-pot four-step synthesis of 2,4-disubstituted thiazoline via a cascade disulfide bond cleavage/thiocarbonylation/Staudinger reduction/aza-Wittig reaction is …
Number of citations: 31 pubs.acs.org

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